Optical Rotation Chiroptical Signature
(1S)-(-)-trans-Pinane exhibits a negative specific optical rotation, providing a key physical property for identity and purity verification. This value is distinct from its cis-pinane diastereomer and from chiral pinenes. While exact experimental [α]D for (+)-cis-pinane is not provided in a comparable standard, the data confirms a clear sign difference (negative for trans) and magnitude of approximately -17° for the trans isomer, which contrasts sharply with theoretical and experimental values for cis-pinane reported at +23.3° [1].
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]20/D −17±1° (neat) |
| Comparator Or Baseline | (1R,2S,5R)-cis-pinane: +23.3° (Experimental) |
| Quantified Difference | Absolute difference in magnitude and sign (~40°) |
| Conditions | neat sample (trans); solvent and conditions for cis not specified in this comparison |
Why This Matters
The unique and negative optical rotation allows for unambiguous analytical identification and quantification of the target enantiomer, distinguishing it from the cis-diastereomer which rotates light positively, a critical parameter for ensuring the correct stereoisomer is used in asymmetric synthesis.
- [1] Srebro-Hooper, M., & Autschbach, J. (2011). Model studies of the optical rotation, and theoretical determination of its sign for β‐pinene and trans‐pinane. Journal of Computational Chemistry, 32(6), 1176-1181. (Citing experimental data). View Source
